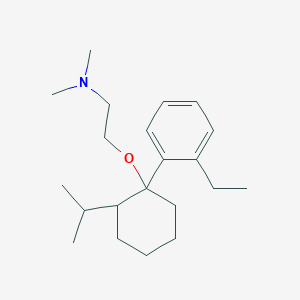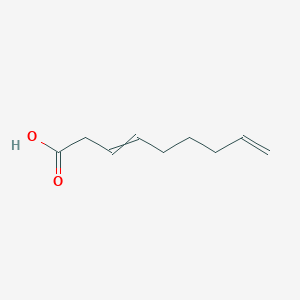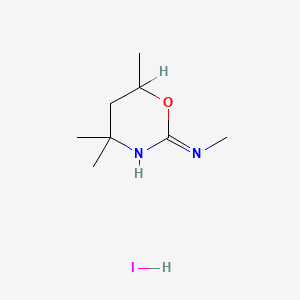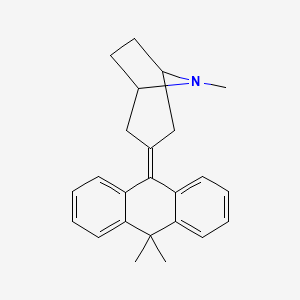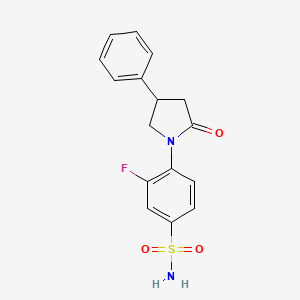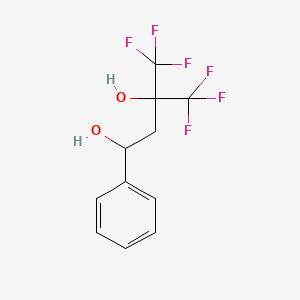
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is an organic compound that features a thiol group (-SH) and an amine group (-NH2) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride typically involves the reaction of 3-methylcyclohexylbutylamine with 2-chloroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-Methylcyclohexylbutylamine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Simpler amines and thiols
Substitution: Alkylated amines
Applications De Recherche Scientifique
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanethiol hydrochloride: A simpler analog with similar functional groups.
3-Amino-1-propanethiol hydrochloride: Another thiol-amine compound with a different carbon chain length.
Cysteamine hydrochloride: A well-known thiol-amine compound used in various applications.
Uniqueness
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is unique due to its specific structure, which combines a cyclohexyl group with a butyl chain, providing distinct chemical and physical properties compared to other thiol-amine compounds.
Propriétés
Numéro CAS |
38920-62-6 |
|---|---|
Formule moléculaire |
C13H28ClNS |
Poids moléculaire |
265.89 g/mol |
Nom IUPAC |
2-[2-(3-methylcyclohexyl)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-3-12(10-14-7-8-15)13-6-4-5-11(2)9-13;/h11-15H,3-10H2,1-2H3;1H |
Clé InChI |
ATUXFJYREFFVPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNCCS)C1CCCC(C1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


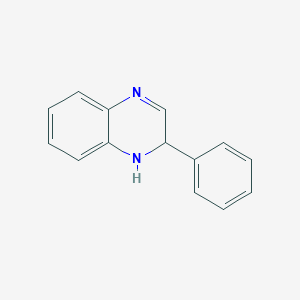


![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
